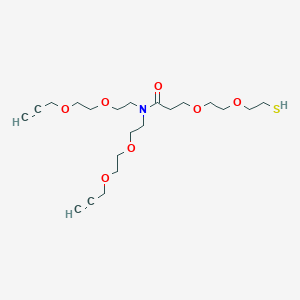
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic NHS Ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of azide groups and an NHS ester, which makes it highly reactive and useful in various chemical and biological applications. The compound is often used in bioconjugation and click chemistry due to its ability to form stable triazole linkages when reacted with alkynes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic NHS Ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG chains.
NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the azide-functionalized PEG derivative with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: The compound undergoes [3+2] cycloaddition reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Sodium Azide:
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the formation of NHS esters.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of azide groups.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used to attach biomolecules to surfaces or other molecules through stable triazole linkages.
Polymer Chemistry: Utilized in the synthesis of functionalized polymers.
Biology:
Protein Labeling: The NHS ester reacts with primary amines in proteins, allowing for the attachment of PEG chains or other molecules.
Cell Imaging: Used in the development of fluorescent probes for cell imaging.
Medicine:
Drug Delivery: The PEGylation improves the solubility and stability of therapeutic agents.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: Employed in the modification of surfaces to improve biocompatibility and reduce non-specific binding.
Mecanismo De Acción
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic NHS Ester involves its reactivity with primary amines and alkynes:
NHS Ester Reactivity: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of PEG chains to proteins or other molecules.
Azide-Alkyne Cycloaddition: The azide groups undergo [3+2] cycloaddition with alkynes in the presence of a copper(I) catalyst, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Comparación Con Compuestos Similares
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS Ester: Similar in structure but contains propargyl groups instead of azides.
N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester: Similar in structure but with a different linker.
Uniqueness:
Azide Groups: The presence of azide groups allows for specific and efficient click chemistry reactions.
NHS Ester: The NHS ester functionality enables easy conjugation with primary amines, making it versatile for various bioconjugation applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O11/c24-28-26-4-9-37-13-15-39-11-6-30(7-12-40-16-14-38-10-5-27-29-25)20(32)3-8-36-17-18-41-19-23(35)42-31-21(33)1-2-22(31)34/h1-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDLLGFBIBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O11 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














